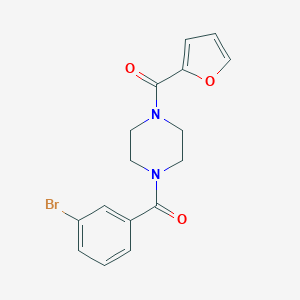![molecular formula C18H21N3O4S2 B318731 4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B318731.png)
4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a methoxy group, a sulfamoyl group, and a carbamothioyl group attached to a benzamide backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 4-(propan-2-ylsulfamoyl)aniline to form the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to remove impurities.
化学反应分析
Types of Reactions
4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
科学研究应用
4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
作用机制
The mechanism of action of 4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 4-methoxy-N-[4-(propan-2-yl)phenyl]benzamide
- 4-methoxy-N-(propan-2-ylcarbamothioyl)benzamide
Uniqueness
Compared to similar compounds, 4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide is unique due to the presence of the sulfamoyl group, which can enhance its biological activity and specificity. This structural feature may also influence its chemical reactivity and stability, making it a valuable compound for various applications .
属性
分子式 |
C18H21N3O4S2 |
|---|---|
分子量 |
407.5 g/mol |
IUPAC 名称 |
4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C18H21N3O4S2/c1-12(2)21-27(23,24)16-10-6-14(7-11-16)19-18(26)20-17(22)13-4-8-15(25-3)9-5-13/h4-12,21H,1-3H3,(H2,19,20,22,26) |
InChI 键 |
MOSPGCNMZMLMON-UHFFFAOYSA-N |
SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
规范 SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B318648.png)
![4-{[(pentanoylamino)carbothioyl]amino}benzamide](/img/structure/B318650.png)
![N-({4-[ethyl(phenyl)sulfamoyl]phenyl}carbamothioyl)pentanamide](/img/structure/B318652.png)

![N-[(3-chloro-4-fluorophenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B318655.png)
![3-bromo-4-methoxy-N-[(3-oxo-1-piperazinyl)carbonothioyl]benzamide](/img/structure/B318657.png)
![tert-butyl 4-({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)-1-piperazinecarboxylate](/img/structure/B318658.png)


![3-fluoro-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B318662.png)
![N-[4-(propylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B318666.png)
![N-[4-(propylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B318667.png)


